molecular formula C8H10BrN3O2S B12313904 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione

4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B12313904
M. Wt: 292.16 g/mol
InChI Key: APCAGEYUZUIHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyrazine moiety attached to a thiomorpholine ring, which is further functionalized with a dione group. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiomorpholine ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. By inhibiting MMPs, this compound can prevent the spread of cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromopyrazin-2-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromopyrazine derivatives and enhances its potential for various applications .

Properties

Molecular Formula

C8H10BrN3O2S

Molecular Weight

292.16 g/mol

IUPAC Name

4-(5-bromopyrazin-2-yl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C8H10BrN3O2S/c9-7-5-11-8(6-10-7)12-1-3-15(13,14)4-2-12/h5-6H,1-4H2

InChI Key

APCAGEYUZUIHOU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CN=C(C=N2)Br

Origin of Product

United States

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